Isotschimgin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoprostanes and isolevuglandins are classes of compounds produced in vivo from the peroxidation of arachidonic acid, which is a polyunsaturated fatty acid. These compounds are formed independently of the cyclooxygenase enzymes and are considered as markers of oxidative stress due to their formation mechanism involving free radicals.

Synthesis Analysis

The synthesis of isoprostanes and isolevuglandins involves free radical-catalyzed lipid peroxidation. For instance, isolevuglandins (isoLGs) are generated by free radical oxidation of arachidonate-containing lipids, which involves complex pathways including the action of myeloperoxidase in vivo, highlighting a unique synthesis route that reflects their formation under conditions of oxidative stress (Poliakov et al., 2003).

Wissenschaftliche Forschungsanwendungen

Novel Farnesoid X Receptor Agonist for Obesity Treatment

Isotschimgin has been identified as a novel agonist of the farnesoid X receptor (FXR), demonstrating potential for the treatment of obesity and associated non-alcoholic fatty liver disease (NAFLD). Research indicates that Isotschimgin activates FXR transactivity, binding with the ligand-binding domain of FXR. In studies conducted on mice, Isotschimgin effectively reduced body weight and fat mass, improved insulin resistance, and ameliorated hepatic steatosis. These outcomes are attributed to Isotschimgin's influence on the expression of FXR downstream genes, lipid synthesis, and energy metabolism genes in the liver, highlighting its potential as a therapeutic option for obesity and NAFLD (Yin Li et al., 2020).

Anti-Cancer Properties

Isoginkgetin, a related compound, has demonstrated significant effects on the growth and migration of U87MG glioblastoma cells. It inhibits cell growth in a time and dose-dependent manner, showcasing potential as an adjuvant drug for glioblastoma treatment. This compound activates multiple mechanisms that control the growth and migration of neoplastic cells, including apoptosis and autophagy, suggesting a broad potential for the treatment of cancer (M. Oliva et al., 2022).

Role as Biomarkers of Oxidant Stress

Isoprostanes, products of arachidonate peroxidation, have been studied for their role as mediators of oxidant stress. These compounds serve as potent biological markers and likely mediate oxidative injury aspects. The review summarizes knowledge regarding IsoPs' bioactivity, highlighting mechanisms of IsoP formation and their biological activities. IsoPs are noted for their potential in mediating the effects of oxidative injury, suggesting implications for their use in research on diseases associated with oxidative stress (J. Morrow, 2006).

Impact on Drug-Metabolizing Enzymes

Investigations into malachite green (MG) and its metabolite leucomalachite green (LMG) reveal their interactions with drug metabolizing enzymes in fish. MG, in particular, has shown to depress activities of several hepatic drug-metabolizing enzymes (DMEs) and deplete glutathione (GSH), indicating its potential impact on xenobiotic metabolism. These findings provide insights into the metabolic effects of MG and LMG, underscoring the importance of considering such interactions in environmental and toxicological studies (C. Nebbia et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

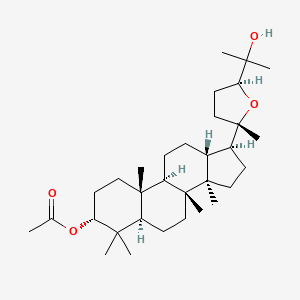

[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12-,14-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBMPPVYPMMRNT-RVSPLBMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,1'R,5S,6S,9R)-2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde](/img/structure/B1151718.png)

![2-{N2-[Nα-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarb](/img/no-structure.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate](/img/structure/B1151727.png)